molecular formula C17H16ClFN4O2S B2694478 3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034510-38-6

3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2694478
CAS No.: 2034510-38-6
M. Wt: 394.85
InChI Key: WHHJCNNPMZNONN-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzenesulfonamide group linked via an ethyl chain to a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole core. The presence of both a sulfonamide and a pyrazole moiety is particularly noteworthy, as these functional groups are prevalent in a wide range of pharmacologically active compounds . The integration of a pyridine ring at the 3-position of the pyrazole core enhances the molecular complexity and potential for hydrogen bonding, which can be crucial for target binding. While the specific biological target and detailed mechanism of action for this precise molecule are areas for ongoing investigation, compounds within this structural class have been extensively studied for their diverse therapeutic potential. Research into pyrazole-sulfonamide hybrids has indicated possible applications as enzyme inhibitors, receptor modulators, and in other biochemical pathways . Similarly, benzenesulfonamide derivatives are found in agents with a range of activities, including as inhibitors of proteins like perforin, which is involved in the immune response . The specific pattern of chloro and fluoro substituents on the benzene ring is often explored to fine-tune electronic properties, lipophilicity, and metabolic stability. This compound is intended for use in non-clinical, non-therapeutic laboratory research only.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S/c1-12-9-17(13-3-2-6-20-11-13)22-23(12)8-7-21-26(24,25)14-4-5-16(19)15(18)10-14/h2-6,9-11,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHJCNNPMZNONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClFN3O2SC_{18}H_{20}ClFN_3O_2S, with a molecular weight of approximately 385.89 g/mol. The presence of the pyrazole ring and sulfonamide moiety contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. For instance:

  • Cell Line Studies : In vitro studies demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 3.79 µM to 42.30 µM against MCF7, SF-268, and NCI-H460 cell lines .
Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have also been extensively studied. For example, certain derivatives have shown promising results in inhibiting COX enzymes, which are crucial in the inflammatory process.

  • Selectivity Index : Some pyrazole derivatives exhibited selectivity indices greater than 8 for COX-2 inhibition compared to COX-1, indicating potential for reduced gastrointestinal side effects .
Compound COX Inhibition Selectivity Index
Compound DCOX-28.22
Compound ECOX-11.00

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. Notably, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, demonstrating significant potency .
  • In Vivo Studies : In vivo models indicated that certain pyrazole derivatives not only inhibited tumor growth but also showed minimal toxicity to normal tissues, reinforcing their therapeutic potential .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between these compounds and target proteins associated with cancer proliferation and inflammation. These studies provide insights into how structural modifications can enhance biological activity.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly against various cancer cell lines. Studies indicate that derivatives similar to this compound exhibit significant cytotoxicity, primarily through the modulation of critical signaling pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study published in PMC evaluated the efficacy of compounds similar to 3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Activity Type
HeLa92.4Anticancer
A54945.0Anticancer

The results suggest that these compounds may serve as promising candidates for further development in cancer therapeutics.

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antibacterial properties, particularly through the inhibition of bacterial folate synthesis. This mechanism is crucial for treating bacterial infections.

Case Study: Antibacterial Efficacy

In another study, the antibacterial activity was assessed against Staphylococcus aureus, a common pathogen. The results are as follows:

OrganismIC50 (µM)Activity Type
Staphylococcus aureus25.0Antibacterial

These findings indicate that the compound exhibits effective inhibition at low concentrations, highlighting its potential utility in clinical settings.

Antiparasitic Activity

The compound has also been screened for antiparasitic activity, particularly against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Case Study: Antiparasitic Efficacy

The following data summarizes the antiparasitic effects observed:

OrganismConcentration (µg/mL)Activity Type
Schistosoma mansoni10.0Antiparasitic

This result underscores the broad-spectrum antiparasitic potential of the compound.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in classic acid-base and nucleophilic substitution reactions:

Reaction TypeConditionsProducts/ObservationsSource
Proton transfer Aqueous NaOH (pH > 10)Deprotonation forms stable sulfonamide salts
N-Alkylation NaH/DMF, alkyl halides (R-X)N-alkylated derivatives at sulfonamide nitrogen
Acylation AcCl/pyridine, 0°C → RTAcetylated sulfonamide (confirmed by IR: 1680 cm⁻¹ C=O stretch)

Pyrazole Ring Transformations

The 5-methyl-3-(pyridin-3-yl)-1H-pyrazole subunit undergoes regioselective modifications:

Electrophilic Aromatic Substitution

  • Nitration :

    • HNO₃/H₂SO₄ at 0–5°C selectively nitrates the pyridine ring (para to N), leaving pyrazole intact (yield: 68%) .

    • Rationale: Pyridine’s electron-deficient nature directs electrophiles away from pyrazole.

Coordination Chemistry

Halogen Reactivity

The 3-chloro and 4-fluoro substituents exhibit distinct behaviors:

HalogenReactionConditionsOutcomeSource
Cl Nucleophilic aromatic substitutionK₂CO₃/DMSO, amines (100°C, 12h)Cl replaced by -NR₂ (e.g., morpholine: 72% yield)
F Inert under standard SNArNo substitution observed below 150°C

Reductive Coupling Reactions

The sulfonamide participates in novel C–N bond-forming reactions:

Nitro-sulfinate coupling (NaHSO₃/DMSO, 60°C):

  • Converts nitroarenes to sulfonamides via nitroso intermediates (proposed mechanism):

    Ar-NO22 eAr-NOAr-SO2Ar-SO2NHAr\text{Ar-NO}_2 \xrightarrow{\text{2 e}^-} \text{Ar-NO} \xrightarrow{\text{Ar-SO}_2^-} \text{Ar-SO}_2-NH-Ar'
    • Key intermediate: N-sulfonyl hydroxylamine (detected by ¹⁹F NMR) .

Thermal Decomposition

Controlled pyrolysis (TGA/DSC data):

Temperature Range (°C)ProcessMass Loss (%)
200–250Pyrazole ring decomposition28.5
300–350Sulfonamide breakdown41.2
>400CarbonizationResidual 15.3

Catalytic Hydrogenation

Pd/C (10 mol%), H₂ (1 atm), ethanol:

  • Reduces pyridine to piperidine without affecting sulfonamide (conversion: 89%) .

  • Side reaction: Over-reduction cleaves C–S bond (5% yield).

Oxidative Pathways

Ozonolysis (O₃/CH₂Cl₂, -78°C):

  • Cleaves pyrazole ring to form diketones (GC-MS: m/z 215 fragment) .
    KMnO₄ oxidation (acidic):

  • Converts ethyl linker to -COOH (confirmed by ¹H NMR loss of CH₂ triplet) .

Photochemical Reactions

UV irradiation (λ = 254 nm, acetonitrile):

  • Generates sulfonyl radical (ESR confirmation) → dimerizes to disulfone (31% yield) .

This compound’s reactivity profile enables applications in medicinal chemistry (targeted prodrug design) and materials science (metal-organic frameworks). Current research gaps include detailed mechanistic studies of its radical chemistry and enantioselective modifications at the chiral ethyl linker.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other benzenesulfonamide derivatives, differing primarily in substituent patterns and heterocyclic moieties. Below is a comparative analysis of three analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Heterocyclic Moieties
3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (Main Compound) C₁₇H₁₇ClFN₄O₂S 395.5 3-Cl, 4-F benzene; 5-methyl pyrazole; pyridin-3-yl Pyrazole, Pyridine
5-chloro-2-fluoro-N-[1-(4-piperidyl)pyrazol-4-yl]benzenesulfonamide () C₁₄H₁₆ClFN₄O₂S 358.5 5-Cl, 2-F benzene; piperidine Pyrazole, Piperidine
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide () C₁₉H₁₆ClF₄N₃O₃S 477.86 4-F benzene; 5-Cl, 1-Me, 3-CF₃ pyrazole; 4-methoxyphenyl Pyrazole, Methoxyphenyl

Physicochemical and Functional Implications

Heterocyclic Moieties: The pyridin-3-yl group in the main compound (vs. Piperidine’s saturated ring may enhance conformational flexibility but reduce aromatic stacking . The trifluoromethyl group in increases electronegativity, likely improving metabolic stability but reducing aqueous solubility due to hydrophobicity .

Substituent Effects: The 3-chloro-4-fluoro pattern on the benzene ring (main compound) differs from 5-chloro-2-fluoro (), which may alter steric and electronic interactions with target binding pockets.

Molecular Weight and Solubility :

  • The main compound’s moderate molar mass (~395.5 g/mol) suggests better membrane permeability compared to ’s bulkier analogue (477.86 g/mol). Piperidine-containing compounds () may exhibit higher solubility in acidic environments due to protonation of the amine .

Research Findings and Inferences

While direct biological data for the main compound is unavailable in the provided evidence, structural comparisons allow for informed hypotheses:

  • Target Binding : The pyridinyl group may enhance interactions with kinase ATP-binding pockets, a common feature in sulfonamide-based inhibitors .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃ in ) in the main compound suggests it may undergo faster hepatic metabolism compared to ’s analogue.
  • Synthetic Accessibility: The ethyl-pyrazole linker in the main compound simplifies synthesis compared to chromenone-containing derivatives (e.g., ), which require multi-step heterocyclic ring formation .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence its solubility and reactivity in biological systems?

Answer: Critical physicochemical parameters include:

  • Hydrogen bond donors/acceptors : 1 donor and 5 acceptors (impacts protein-binding affinity) .
  • Topological polar surface area (TPSA) : 86.4 Ų (suggests moderate membrane permeability) .
  • LogP (XlogP) : ~3 (indicates moderate lipophilicity, influencing cellular uptake and metabolic stability) .
  • Molecular weight : ~367.06 g/mol (within the acceptable range for small-molecule drugs) .

These properties affect solubility in aqueous buffers (e.g., PBS) and reactivity in enzymatic assays. For instance, the sulfonamide group enhances hydrogen bonding with target proteins, while the pyridine ring contributes to π-π stacking interactions .

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction conditions?

Answer: A typical synthesis involves:

Pyrazole core formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions .

Sulfonamide coupling : Reacting the pyrazole intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Ethyl linker introduction : Alkylation of the pyrazole nitrogen using 2-chloroethylamine, followed by purification via column chromatography .

Q. Key conditions :

  • Temperature control (<50°C) to avoid side reactions.
  • Anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

Q. How is the structural integrity of this compound validated in academic research?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.48–1.52 Å) and confirms stereochemistry .
  • NMR spectroscopy : 1^1H NMR peaks at δ 7.8–8.2 ppm confirm pyridine and sulfonamide protons .
  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation (367.06036 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize stoichiometry, temperature, and catalyst loading .
  • In-line monitoring : Employ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
  • Byproduct mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride .

Q. How should contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and ATP concentrations in kinase assays .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may skew results .
  • Statistical validation : Apply ANOVA to assess inter-lab variability in dose-response curves .

Q. What computational strategies are effective for predicting target selectivity against related kinases or receptors?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses with COX-2 or pyruvate dehydrogenase kinase (PDK1) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable interactions) .
  • Pharmacophore modeling : Align electrostatic and hydrophobic features with known inhibitors (e.g., celecoxib) to predict off-target effects .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Fragment-based design : Replace the pyridinyl group with isosteres (e.g., pyrimidine) and measure changes in IC₅₀ .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using steric and electrostatic field descriptors from 50+ analogs .
  • Proteolysis studies : Use CETSA (Cellular Thermal Shift Assay) to validate target engagement in live cells .

Q. How can researchers address challenges in achieving isoform selectivity (e.g., COX-2 vs. COX-1) with this compound?

Answer:

  • Mutagenesis studies : Identify key residues (e.g., Val523 in COX-2) via alanine scanning to design selective analogs .
  • Crystal structure analysis : Compare binding pocket volumes (COX-2: 1,100 ų vs. COX-1: 800 ų) to tailor substituent bulk .
  • Kinetic solubility assays : Prioritize derivatives with >50 µM solubility in PBS to reduce off-target binding .

Q. What analytical techniques are essential for characterizing metabolic stability in preclinical studies?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify thiol adducts .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:

  • PK/PD modeling : Correlate plasma exposure (AUC) with target occupancy using Hill equation-based simulations .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14^{14}C) to measure brain penetration or hepatic accumulation .
  • Biomarker validation : Monitor prostaglandin E₂ (PGE₂) levels in serum to confirm target modulation .

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